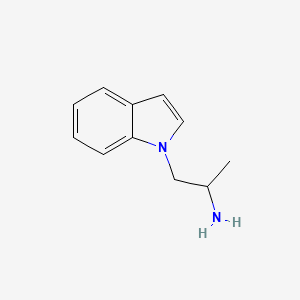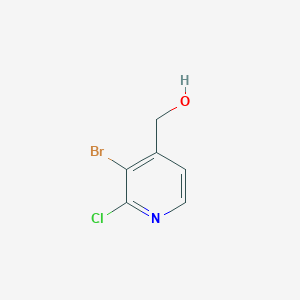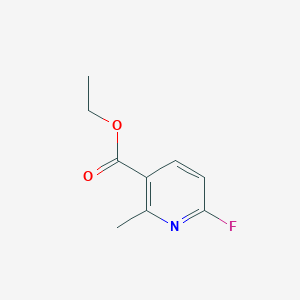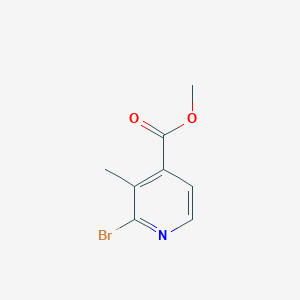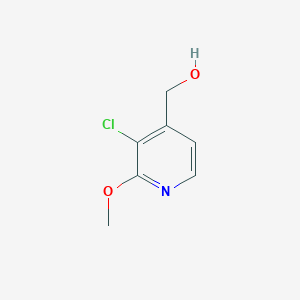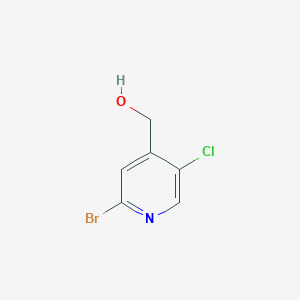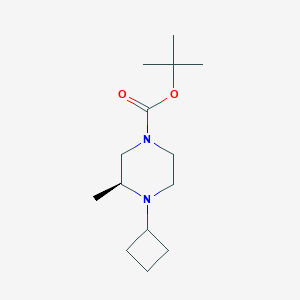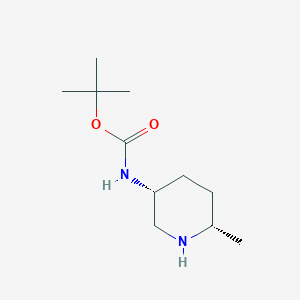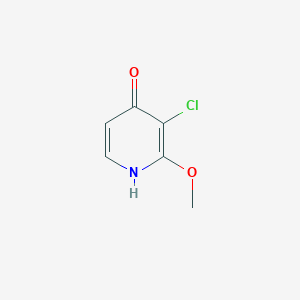
3-Chloro-2-methoxypyridin-4-OL
概要
説明
3-Chloro-2-methoxypyridin-4-OL is a chemical compound with the molecular formula C6H6ClNO2 . It has a molecular weight of 159.57 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 159.57 .科学的研究の応用
Biosynthesis and Metabolism in Plants
Research on compounds related to 3-Chloro-2-methoxypyridin-4-OL, such as methoxypyrazines, has provided insights into their biosynthesis, accumulation, and metabolism in plants. These compounds are important for imparting specific sensory attributes to wines and are subject to complex biosynthetic pathways in grapes. Understanding these pathways is crucial for the wine industry and agricultural research aimed at modifying or enhancing flavor profiles in grape varieties (Lei et al., 2018).
Pharmacological Applications
Chlorogenic Acid (CGA), a compound with a similar methoxy group substitution pattern, demonstrates the potential of such structures in pharmacology. CGA exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This suggests that compounds like this compound could be explored for similar therapeutic applications, contributing to the development of new drugs or dietary supplements (Naveed et al., 2018).
Chelation and Metal Binding
The ability of hydroxypyridinone complexes to chelate metals like aluminium and iron highlights another application area. These complexes, related to the hydroxypyridinone moiety in this compound, show promise for medical uses, including as chelating agents in treatments for metal overload conditions. This opens up research avenues in medicinal chemistry focused on detoxification and therapeutic chelation strategies (Santos, 2002).
Environmental Toxicology
The environmental impact and toxicological profiles of compounds structurally related to this compound, such as chlorpyrifos and its metabolites, have been extensively studied. These investigations shed light on the environmental persistence, bioaccumulation potential, and ecotoxicological effects of such compounds, informing regulatory and safety assessments. Understanding the environmental behavior of this compound derivatives could contribute to more sustainable agricultural practices and pollution management strategies (Eaton et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, play a significant role in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
生化学分析
Biochemical Properties
3-Chloro-2-methoxypyridin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant levels. Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the subsequent disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with cofactors such as NADPH can also play a role in its metabolic processing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can affect its interactions with other biomolecules and its overall impact on cellular physiology.
特性
IUPAC Name |
3-chloro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOZWKDSGMJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



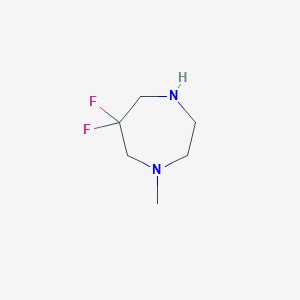
![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092339.png)
![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)
